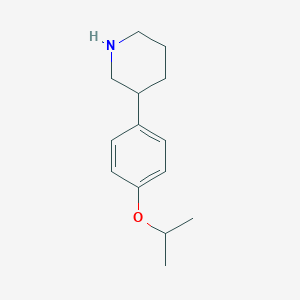

3-(4-Isopropoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-(4-propan-2-yloxyphenyl)piperidine |

InChI |

InChI=1S/C14H21NO/c1-11(2)16-14-7-5-12(6-8-14)13-4-3-9-15-10-13/h5-8,11,13,15H,3-4,9-10H2,1-2H3 |

InChI Key |

ZNXMLLIJBDMRCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CCCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Isopropoxyphenyl Piperidine and Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation

The construction of the piperidine scaffold is a well-explored area of organic synthesis, with numerous methods developed to afford a wide range of substitution patterns. These strategies can be broadly categorized into cyclization reactions, reductive amination routes, and multicomponent strategies, each offering distinct advantages in terms of efficiency, modularity, and stereocontrol.

Cyclization Reactions for Piperidine Scaffold Construction

Intramolecular cyclization is a powerful and common strategy for forming the piperidine ring. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond on a pre-functionalized acyclic precursor.

One prominent method is the intramolecular hydroamination of unsaturated amines. For instance, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes provides a direct route to 3-arylpiperidines. organic-chemistry.orgorganic-chemistry.org This approach is particularly relevant as studies have shown that electron-donating substituents on the aryl ring, such as alkoxy groups, can increase reaction rates and yields. organic-chemistry.orgacs.org A hypothetical precursor for 3-(4-isopropoxyphenyl)piperidine could be 1-(3-aminopropyl)-1-(4-isopropoxyphenyl)ethene, which upon cyclization with a suitable rhodium catalyst like [Rh(COD)(DPPB)]BF₄, would yield the target compound. organic-chemistry.orgacs.org

Radical cyclizations also offer a viable pathway. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce highly substituted piperidines. researchgate.net Another approach involves the radical cyclization of aldehydes with pendant alkenes, mediated by photoredox and cobaloxime catalysis, to form various N-heterocycles, including piperidines. organic-chemistry.org

Other notable cyclization methods include the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and the palladium-catalyzed cyclization of N-protected ζ-amino allylic alcohols. organic-chemistry.orgacs.org

Reductive Amination Routes to Piperidine Derivatives

Reductive amination is a cornerstone of amine synthesis and can be adapted for the construction of the piperidine ring, typically through an intramolecular process. organic-chemistry.org This two-step sequence involves the formation of an imine or enamine from an amino-aldehyde or amino-ketone, followed by in-situ reduction to the corresponding cyclic amine. acs.org

For instance, an iron-catalyzed reductive amination of ω-amino fatty acids has been developed for the synthesis of piperidines, where phenylsilane (B129415) acts as a key reagent promoting imine formation, cyclization, and subsequent reduction. mdpi.com A plausible precursor for the target molecule could be a δ-amino aldehyde or ketone bearing the 4-isopropoxyphenyl group. The intramolecular condensation of this precursor would form a cyclic iminium ion, which is then reduced to the final piperidine ring. mdpi.com Various reducing agents can be employed, from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. organic-chemistry.orgdtic.mil

Multicomponent Reaction Strategies for Piperidine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

Several MCRs are applicable to piperidine synthesis. nih.gov The Diels-Alder reaction of 2-azadienes with electron-deficient olefins is a classic example, leading to highly substituted piperidinones which can be further reduced. researchgate.net A four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile can construct complex piperidone scaffolds in a one-pot process. researchgate.net

Another relevant MCR is the Strecker reaction , which synthesizes α-amino nitriles from an aldehyde, an amine, and a cyanide source. nih.gov While typically used for amino acid synthesis, variations can be adapted for heterocyclic construction. Similarly, the Ugi four-component reaction provides dipeptide scaffolds that can be subjected to subsequent cyclization, such as a Pictet-Spengler reaction, to furnish piperidine-containing structures. nih.gov A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes has also been reported for the synthesis of polysubstituted piperidines. nih.gov

Stereoselective Synthesis of Substituted Piperidine Rings

Controlling the stereochemistry of substituents on the piperidine ring is crucial for medicinal chemistry applications. Numerous stereoselective methods have been developed to access enantiomerically pure or enriched piperidines.

A powerful modern approach involves the rhodium-catalyzed asymmetric reductive Heck reaction . This method couples arylboronic acids with dihydropyridines to generate 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. usc.edusnnu.edu.cn Subsequent reduction affords the chiral 3-arylpiperidine. organic-chemistry.org This strategy has been successfully applied to the synthesis of clinically important molecules. usc.eduorganic-chemistry.org

Other stereoselective strategies include the diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction and the use of chiral auxiliaries. mdpi.com For example, starting from 2-pyridone, N-galactosylation can introduce a chiral auxiliary, guiding the subsequent nucleophilic additions to achieve high regio- and stereoselectivity. nih.gov Ring expansion of smaller chiral rings, like prolinol, can also generate stereodefined piperidine precursors. researchgate.net

Introduction of the Isopropoxyphenyl Moiety

Once the piperidine scaffold is constructed or during its formation, the 4-isopropoxyphenyl group must be introduced. Transition metal-catalyzed cross-coupling reactions are the premier methods for forging the necessary carbon-carbon or carbon-nitrogen bond.

Coupling Reactions for Aromatic Substituent Attachment

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. diva-portal.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. diva-portal.orgresearchgate.net To synthesize this compound, one could couple 4-isopropoxyphenylboronic acid with a suitably protected 3-halopiperidine (e.g., N-Boc-3-bromopiperidine). The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. arkat-usa.org

| Catalyst System | Substrates | Solvent | Yield (%) | Citation |

| Pd(OAc)₂/PPh₃ | 3-Bromopyridine, Phenylboronic acid | 95% EtOH | Moderate to Excellent | researchgate.net |

| Pd(OAc)₂/Ligand | Aryl Halides, Arylboronic Acids | Water | Good to Excellent | arkat-usa.org |

| Rh-catalyst | Dihydropyridine, Arylboronic Acid | Toluene/THP/H₂O | High | organic-chemistry.org |

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction, specifically for the formation of carbon-nitrogen bonds between an amine and an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org While less direct for the target molecule, it could be employed in a convergent synthesis where a piperidine fragment is coupled to a pre-functionalized aromatic piece. The reaction has seen extensive development, with generations of phosphine ligands enabling the coupling of a wide range of substrates under increasingly mild conditions. wikipedia.orgnih.gov

| Catalyst/Ligand | Reactant 1 | Reactant 2 | Base | Yield (%) | Citation |

| (NHC)Pd(R-allyl)Cl | Piperidine | 4-Chloroanisole | NaOtBu | 43 | rsc.org |

| (NHC)Pd(R-allyl)Cl | Piperidine | 4-Bromotoluene | NaOtBu | 85 | rsc.org |

| Pd₂ (dba)₃/BINAP | Piperidine | Hetaryl Bromide | NaOtBu | Varies | researchgate.net |

These coupling methodologies provide robust and flexible options for attaching the 4-isopropoxyphenyl group, completing the synthesis of the target compound. The choice of a specific synthetic plan would depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

Etherification Strategies for Isopropoxy Group Incorporation

The introduction of the isopropoxy group onto the 4-position of the phenyl ring is a critical step in the synthesis of this compound. This is typically achieved by the etherification of a 3-(4-hydroxyphenyl)piperidine precursor. Two of the most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. In this SN2 reaction, an alkoxide reacts with a primary alkyl halide. nih.govmasterorganicchemistry.comnih.gov For the synthesis of this compound, the phenolic hydroxyl group of 3-(4-hydroxyphenyl)piperidine is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide. This is followed by the addition of an isopropyl halide, typically 2-bromopropane (B125204) or 2-iodopropane. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 mechanism. masterorganicchemistry.comnumberanalytics.com

The Mitsunobu reaction offers an alternative and often milder route for etherification. researchgate.netnih.gov This reaction allows for the conversion of an alcohol into an ether using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netresearchgate.net In this case, 3-(4-hydroxyphenyl)piperidine would be reacted with isopropanol (B130326) in the presence of the Mitsunobu reagents. A key advantage of the Mitsunobu reaction is that it often proceeds under neutral conditions and at lower temperatures, which can be beneficial for substrates with sensitive functional groups. nih.gov However, a significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as by-products, which can complicate purification. researchgate.net

| Method | Reagents | Typical Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH), Isopropyl Halide (e.g., 2-bromopropane) | DMF, Acetonitrile | Cost-effective reagents, high-yielding. numberanalytics.com | Requires strong base, may not be suitable for sensitive substrates. |

| Mitsunobu Reaction | Isopropanol, PPh₃, DEAD/DIAD | THF, Dioxane | Mild reaction conditions, stereochemical inversion at the alcohol carbon (if chiral). nih.gov | Formation of stoichiometric by-products, higher cost of reagents. researchgate.net |

Functionalization of the Piperidine Nitrogen and Aryl Rings

Further diversification of the this compound scaffold can be achieved through functionalization of the piperidine nitrogen and the aromatic ring.

N-Alkylation and Acylation of the Piperidine Ring

The secondary amine of the piperidine ring is a common site for modification. N-alkylation can be readily accomplished by reacting this compound with an alkyl halide. To avoid the formation of quaternary ammonium (B1175870) salts, this reaction is often carried out in the presence of a mild base, such as potassium carbonate (K₂CO₃), to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can vary, with DMF and acetonitrile being common options. researchgate.net Reductive amination is another powerful method for N-alkylation, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent.

N-acylation introduces an amide functionality to the piperidine nitrogen. This is typically achieved by reacting the parent piperidine with an acyl chloride or an acid anhydride. The reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to act as a scavenger for the hydrochloric acid by-product. Dichloromethane or other aprotic solvents are commonly used for this transformation.

| Reaction | Reagents | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF or Acetonitrile, Room temperature to elevated temperature | Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine) | Dichloromethane, 0 °C to Room temperature | Amide |

Further Substitution on the Isopropoxyphenyl System

The isopropoxyphenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups, although the directing effects of the existing substituents must be considered. The isopropoxy group is an ortho-, para-directing activator, while the piperidine ring is generally considered a deactivating group. nih.govnih.gov The outcome of electrophilic substitution will depend on the reaction conditions and the specific electrophile used.

Common electrophilic aromatic substitution reactions include:

Halogenation : Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.

Nitration : The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to side reactions, including protonation of the piperidine nitrogen. acs.org

Friedel-Crafts Acylation/Alkylation : These reactions introduce acyl or alkyl groups, respectively, using a Lewis acid catalyst. The presence of the basic nitrogen in the piperidine ring can complicate these reactions by complexing with the Lewis acid catalyst. acs.org

The regioselectivity of these reactions will be influenced by the steric hindrance and electronic effects of both the isopropoxy and piperidine substituents. nih.govsnnu.edu.cn

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles can be applied to the synthesis of this compound and its analogues to improve efficiency and reduce waste.

Solvent-Free and Catalytic Methods

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Solvent-free reactions , often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. For instance, some piperidine syntheses can be conducted under solvent-free conditions. primescholars.com

The use of catalytic methods is another cornerstone of green chemistry, as catalysts can reduce the need for stoichiometric reagents and often operate under milder conditions. scranton.eduresearchgate.net The synthesis of the 3-arylpiperidine core itself can be achieved through various catalytic approaches, such as the catalytic hydrogenation of substituted pyridines or through modern cross-coupling reactions. scranton.edunih.gov For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted piperidines. scranton.eduresearchgate.net

Atom Economy and Reaction Efficiency

For example, a hypothetical synthesis starting from pyridine and an appropriate boronic acid in a catalytic addition process would have a higher atom economy than a multi-step synthesis involving protecting groups and several substitution reactions. scranton.edu The calculation of atom economy for a specific synthetic route allows for a quantitative assessment of its "greenness" and can guide the selection of more sustainable synthetic strategies. chemrxiv.org

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Solvent-Free Methods | Microwave-assisted synthesis of piperidine derivatives. primescholars.com | Reduced solvent waste, shorter reaction times, energy efficiency. |

| Catalysis | Catalytic hydrogenation of pyridines, Rh-catalyzed cross-coupling. scranton.eduresearchgate.net | Higher efficiency, lower waste, milder reaction conditions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. chemrxiv.org | Minimization of by-products, reduced environmental impact. |

Advanced Structural Characterization and Conformational Analysis of 3 4 Isopropoxyphenyl Piperidine Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of 3-(4-isopropoxyphenyl)piperidine analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Variable temperature ¹H NMR studies are particularly insightful, allowing for the observation of distinct signals for different conformations as the rate of ring inversion slows at lower temperatures. rsc.org Analysis of vicinal proton-proton coupling constants (³JHH) helps in assigning the relative stereochemistry. For instance, a large coupling constant between adjacent axial protons is indicative of a specific chair conformation. Two-dimensional NMR techniques like COSY, HSQC, and NOESY are instrumental in assigning proton and carbon signals and providing through-space correlations, which further aids in conformational assignment. rsc.org For example, in N-substituted 1,3,4,5-tetrahydro-1H-2-benzazepines, a related class of compounds, the chair-to-chair interconversion barrier was determined to be approximately 11 kcal mol⁻¹ in a CD₂Cl₂ solution. rsc.org

Table 1: Representative ¹H NMR Data for Piperidine (B6355638) Ring Protons

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2ax | 3.10 | ddd | J = 12.5, 12.5, 3.0 |

| H-2eq | 2.65 | ddd | J = 12.5, 3.0, 3.0 |

| H-3ax | 2.90 | m | |

| H-4ax | 1.80 | qd | J = 12.0, 3.5 |

| H-5ax | 1.75 | qd | J = 12.0, 3.5 |

| H-6ax | 3.15 | ddd | J = 12.5, 12.5, 3.0 |

| H-6eq | 2.70 | ddd | J = 12.5, 3.0, 3.0 |

Note: Data is hypothetical and for illustrative purposes.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound analogues and for gaining structural insights through fragmentation analysis. Under electron impact (EI) ionization, these molecules undergo characteristic fragmentation patterns. growingscience.com

The molecular ion peak (M⁺) confirms the compound's molecular weight. Common fragmentation pathways for piperidine derivatives include the loss of the substituent at the nitrogen atom and cleavage of the piperidine ring. The fragmentation of 3-arylpiperidines often involves the retro-Diels-Alder reaction, leading to the formation of specific charged fragments. growingscience.com Electrospray ionization tandem mass spectrometry (ESI-MS/MS) can provide detailed structural information by analyzing the fragmentation of a selected precursor ion, which is particularly useful for the rapid identification of new constituents in complex mixtures. scielo.br The fragmentation patterns can also be influenced by the presence of other functional groups and their relative positions on the piperidine and aryl rings. libretexts.orglibretexts.org

Table 2: Common Mass Spectral Fragments of 3-Arylpiperidine Analogues

| m/z | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-CH(CH₃)₂]+ | Loss of isopropyl group |

| [M-OC₃H₇]+ | Loss of isopropoxy group |

| [C₅H₁₀N]+ | Piperidine ring fragment |

Note: Fragmentation is compound-specific.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound analogues, characteristic absorption bands confirm the presence of key structural motifs.

The N-H stretching vibration of the secondary amine in the piperidine ring typically appears as a moderate absorption in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine and isopropoxy groups appear in the 2850-2960 cm⁻¹ region. researchgate.net The C-O stretching of the ether linkage is typically found in the 1200-1250 cm⁻¹ region. The presence of so-called "Bohlmann bands" in the 2700-2800 cm⁻¹ region can provide information about the conformation of the lone pair on the nitrogen atom. oup.comrsc.orgrsc.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (piperidine) | 3350 - 3450 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| C-O Stretch (ether) | 1200 - 1250 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation and configuration. nih.govamanote.com

For analogues of this compound, single-crystal X-ray diffraction studies can confirm the chair conformation of the piperidine ring and the equatorial or axial disposition of the 4-isopropoxyphenyl substituent. nih.govnih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which can influence the packing of molecules in the crystal lattice. mdpi.comnih.govmdpi.com For example, in the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, two conformers were observed, one with an equatorial ester group and the other with an axial ester group. nih.gov

Table 4: Illustrative Crystallographic Data for a 3-Arylpiperidine Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

Note: Data is hypothetical and for illustrative purposes.

Stereochemical Investigations and Absolute Configuration Assignment

Since this compound is a chiral molecule, possessing a stereocenter at the C3 position, the investigation of its stereochemistry is of paramount importance.

Chiral Synthesis and Resolution Techniques

The synthesis of enantiomerically pure 3-arylpiperidines is a significant challenge in organic chemistry. nih.govacs.org Several strategies have been developed to achieve this, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished through various methods, such as the use of chiral catalysts or chiral auxiliaries. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.orgsnnu.edu.cn Another approach involves the asymmetric hydrogenation of pyridinium (B92312) salts. acs.org

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through classical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers. nih.govacs.org Biocatalytic methods, such as dynamic kinetic resolution using transaminases, have also been employed for the synthesis of enantiopure piperidines. nih.govacs.org

Optical Rotation Studies

Optical activity is a hallmark of chiral molecules, and its measurement is a fundamental method for characterizing enantiomers. A compound is optically active if it is chiral and one enantiomer is present in excess of its mirror image. researchgate.net The specific rotation, [α], is a standardized measure of this activity. researchgate.net

While specific optical rotation data for the enantiomers of this compound are not extensively documented in publicly available literature, studies on closely related analogues, such as 3-arylpiperidines, provide critical insights. The synthesis of enantiomerically enriched 3-substituted piperidines is an area of significant research, with optical rotation being a primary tool for confirming the absolute configuration of the products. nih.govacs.org

A notable example is the dopaminergic drug Preclamol, which is the (S)-enantiomer of 3-(3-hydroxyphenyl)piperidine. rsc.org Synthetic routes to Preclamol and its precursors consistently use optical rotation to verify the stereochemical outcome. acs.orgrsc.org It has been established that the levorotatory (-) isomer corresponds to the biologically active (S) configuration. acs.org The synthesis of these chiral piperidines often involves catalytic enantioselective methods, such as a rhodium-catalyzed asymmetric reductive Heck reaction, to produce 3-substituted tetrahydropyridines which are then reduced to the final chiral piperidine. usc.eduorganic-chemistry.org The confirmation of the desired enantiomer is a critical step, underscoring the importance of optical rotation studies in this class of compounds.

Computational Conformational Analysis of Piperidine Ring Systems

Computational chemistry provides powerful tools for investigating the conformational preferences of flexible molecules like piperidine derivatives. These methods allow for the calculation of the relative energies of different spatial arrangements, predicting the most stable conformers. nih.govresearchgate.net

The piperidine ring, similar to cyclohexane (B81311), adopts a low-energy chair conformation to minimize angular and torsional strain. pearson.comlumenlearning.com In this conformation, substituents at each carbon can occupy one of two positions: axial (pointing vertically, parallel to the ring's axis) or equatorial (pointing outwards from the ring's perimeter). libretexts.org

For a monosubstituted piperidine like a 3-arylpiperidine, a ring-flip interconverts the two chair conformations, switching the substituent between the axial and equatorial positions. These two conformers are not equal in energy. The conformation with the bulky aryl group in the equatorial position is significantly more stable than the conformation where it is in the axial position. lumenlearning.com

The lower stability of the axial conformer is primarily due to steric strain arising from 1,3-diaxial interactions . libretexts.org An axial substituent at the C-3 position experiences repulsive steric interactions with the axial hydrogens on C-1 and C-5. In contrast, an equatorial substituent points away from the ring, avoiding these unfavorable interactions. masterorganicchemistry.com

The energy difference (ΔG) between the axial and equatorial conformers can be quantified and is often referred to as the substituent's "A-value". Larger substituents incur a greater energetic penalty in the axial position. For example, the energy penalty for an axial methyl group on a cyclohexane ring is approximately 7.6 kJ/mol (1.8 kcal/mol). lumenlearning.comlibretexts.org For a larger phenyl group, this value is even greater, meaning the equilibrium strongly favors the equatorial conformer.

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model these systems. nih.govfrontiersin.org These calculations can accurately predict the geometries and relative free energies of the conformers, providing a quantitative understanding of the conformational landscape. For instance, calculations can determine the precise energy difference between the equatorial and axial conformers of a specific 3-arylpiperidine, confirming the overwhelming preference for the equatorial arrangement. masterorganicchemistry.comnih.gov

Table 1: Conformational Energy Data for Substituents on a Six-Membered Ring

| Substituent | Axial-Equatorial Energy Difference (kJ/mol) | Axial-Equatorial Energy Difference (kcal/mol) | Favored Position |

|---|---|---|---|

| -OH | 4.2 | 1.0 | Equatorial |

| -CH₃ | 7.6 | 1.8 | Equatorial |

| -C₆H₅ (Phenyl) | 12.1 | 2.9 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | 22.6 | 5.4 | Equatorial |

Data derived from studies on substituted cyclohexanes, which serve as a close model for the piperidine ring.

Structure Activity Relationship Sar Studies of 3 4 Isopropoxyphenyl Piperidine Analogues

Influence of Substitutions on the Isopropoxyphenyl Moiety

The nature and position of substituents on the isopropoxyphenyl ring play a pivotal role in modulating the affinity and efficacy of these ligands at their target receptors.

While direct comparative studies on the positional isomers of the isopropoxy group in 3-(isopropoxyphenyl)piperidine are not extensively documented in publicly available research, valuable insights can be gleaned from studies on structurally related 3-(hydroxyphenyl)piperidine analogues. The position of the oxygen-linked substituent on the phenyl ring is a critical determinant of pharmacological activity.

For instance, in the case of 3-(hydroxyphenyl)-N-n-propylpiperidine, the meta-hydroxy (3-hydroxy) analogue is a potent and selective dopamine (B1211576) autoreceptor agonist. nih.gov In contrast, moving the hydroxyl group to the para-position (4-hydroxy) can lead to a loss of selectivity for these autoreceptors. nih.gov This suggests that the spatial orientation of the polar group on the phenyl ring is crucial for specific receptor interactions. It is plausible that a similar trend would be observed with the isopropoxy group, where the 4-isopropoxy substitution, as seen in the parent compound, provides an optimal interaction profile with its target receptors compared to the 2-isopropoxy or 3-isopropoxy isomers. The 3-position of the phenyl ring has been highlighted as optimal for opioid activity in some trans-3,4-dimethyl-4-arylpiperidine derivatives. mdpi.com

Table 1: Inferred Effects of Isopropoxy Positional Isomerism on Receptor Activity (based on hydroxylated analogues)

| Compound | Phenyl Substitution | Inferred Biological Activity | Reference |

|---|---|---|---|

| Analogue 1 | 4-Isopropoxy | Optimal activity at specific target receptors | - |

| Analogue 2 | 3-Isopropoxy | Potentially altered selectivity and potency | nih.govmdpi.com |

| Analogue 3 | 2-Isopropoxy | Likely reduced activity or altered pharmacological profile | mdpi.com |

The addition of halogen and alkyl groups to the phenyl ring of arylpiperidine scaffolds significantly influences their biological activity. These modifications can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting receptor binding and functional activity.

In a series of benzyloxy piperidine-based dopamine D4 receptor antagonists, substitutions on the benzyl (B1604629) ring, which is analogous to the phenyl ring in 3-phenylpiperidines, demonstrated clear SAR trends. For example, a 3-fluorobenzyl group conferred good activity, and the addition of another fluoro group to the 4-position (3,4-difluorophenyl) or a methyl group at the 3-position (4-fluoro-3-methyl) also resulted in active compounds. blumberginstitute.org Conversely, a 3-trifluoromethoxybenzyl substituent was only modestly active, indicating that the electronic nature of the substituent is a key factor. blumberginstitute.org

Similarly, in another series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, phenoxy ring substitutions showed that a 3,4-difluorophenyl group was the most potent, while a 3-methylphenyl group also led to an active compound. nih.gov These findings suggest that both electron-withdrawing and small alkyl groups can be well-tolerated and even enhance activity, depending on their position.

Table 2: Impact of Phenyl Ring Substituents on Dopamine D4 Receptor Affinity in Related Scaffolds

| Scaffold | Phenyl Ring Substituent | Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 3-(S)-benzyloxy piperidine (B6355638) | 3-Fluorobenzyl | 205.9 | blumberginstitute.org |

| 3-(S)-benzyloxy piperidine | 3,4-Difluorophenyl | 169 | blumberginstitute.org |

| 3-(S)-benzyloxy piperidine | 4-Fluoro-3-methyl | 135 | blumberginstitute.org |

| 3-(S)-benzyloxy piperidine | 4-Methylbenzyl | 241 | blumberginstitute.org |

| 3-(S)-benzyloxy piperidine | 3-Trifluoromethoxybenzyl | 646 | blumberginstitute.org |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3,4-Difluorophenoxy | 5.5 | nih.gov |

| 4,4-Difluoro-3-(phenoxymethyl)piperidine | 3-Methylphenoxy | 13 | nih.gov |

Impact of Piperidine Ring Substitutions

Modifications to the piperidine ring itself, including its stereochemistry and N-substituents, are fundamental to the pharmacological profile of 3-(4-isopropoxyphenyl)piperidine analogues.

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. In studies of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), the enantiomers exhibit distinct pharmacological profiles. nih.gov The (S)-enantiomer acts as a dopamine autoreceptor agonist and a postsynaptic receptor antagonist, while the (R)-enantiomer behaves as a classical dopamine receptor agonist at both pre- and postsynaptic receptors. nih.gov This highlights the importance of the chiral center at the 3-position for dictating the functional activity of these compounds.

Furthermore, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the (3R,4R) isomer was generally more potent than the (3S,4S) isomer in receptor binding and functional assays. cambridgemedchemconsulting.com This underscores that the spatial arrangement of substituents on the piperidine ring directly impacts receptor interaction. X-ray crystallography has shown that in active conformations, the piperidine ring often adopts a chair conformation with the aryl group in an equatorial orientation. cambridgemedchemconsulting.com

Table 3: Stereochemical Influence on Dopamine Receptor Activity in 3-(3-Hydroxyphenyl)-N-n-propylpiperidine

| Enantiomer | Functional Activity | Reference |

|---|---|---|

| (S)-(-)-3-PPP | Presynaptic agonist, postsynaptic antagonist | nih.gov |

| (R)-(+)-3-PPP | Presynaptic and postsynaptic agonist | nih.gov |

The substituent on the piperidine nitrogen is a key modulator of the pharmacological properties of 3-arylpiperidine derivatives. The size, shape, and chemical nature of the N-substituent can profoundly affect receptor affinity, selectivity, and agonist/antagonist character.

In studies of 3-(3-hydroxyphenyl)piperidine analogues, varying the N-alkyl substituent has been shown to influence activity. The S-enantiomers with N-substituents larger or bulkier than n-propyl tend to exhibit a bifunctional profile, acting as agonists at both pre- and postsynaptic dopamine receptors. nih.gov

In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a wide range of N-substituents were explored, leading to the discovery of compounds with diverse pharmacological profiles, from nonselective opioid receptor antagonists to potent and selective kappa opioid receptor antagonists. nih.gov For example, the N-substituent in the highly potent and selective kappa opioid receptor antagonist JDTic is a complex moiety derived from a tetrahydroisoquinoline carboxamide. nih.gov

Table 4: Effect of N-Substituents on the Pharmacological Profile of 3-Arylpiperidines

| Core Scaffold | N-Substituent | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| 3-(3-Hydroxyphenyl)piperidine | Ethyl, n-Propyl (S-enantiomer) | Affinity for pre- and postsynaptic DA receptors | nih.gov |

| 3-(3-Hydroxyphenyl)piperidine | Larger/bulkier than n-Propyl (S-enantiomer) | Bifunctional DA receptor agonist | nih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | (3S)-3-Hydroxy-3-cyclohexylpropyl | Nonselective opioid receptor antagonist | cambridgemedchemconsulting.com |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Complex tetrahydroisoquinoline carboxamide | Potent and selective kappa opioid receptor antagonist | nih.gov |

Linker Modifications and Their Influence on Bioactivity

While direct modifications to the single bond linking the isopropoxyphenyl moiety and the piperidine ring are not common, alterations that constrain the conformation of this linkage have been explored in related systems. These modifications can provide valuable insights into the bioactive conformation of the molecule.

In an effort to understand the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, the rotational freedom of the N-substituent was restricted by introducing an ethylene (B1197577) bridge between the piperidine ring and the N-phenethyl moiety. nih.gov This created a rigid, fused bicyclic octahydroquinolizine system. Interestingly, different isomers of this constrained analogue exhibited vastly different pharmacological activities, with one being a mu-opioid antagonist and another a potent mu-agonist. nih.gov This demonstrates that fixing the spatial relationship between the aryl and piperidine components can have a dramatic impact on functional activity.

Bioisosteric replacements for the piperidine ring have also been considered. For instance, pyrrolidine (B122466) has been used in place of piperidine in the design of NMDA receptor antagonists, leading to potent compounds. mdpi.com Such modifications, while not strictly "linker" modifications, alter the core structure and the way the aryl moiety is presented to the receptor.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

The exploration of the structure-activity relationships (SAR) of this compound analogues has been significantly advanced by the application of quantitative structure-activity relationship (QSAR) and cheminformatics approaches. These computational techniques aim to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. By quantifying the effects of various physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, on the activity of the analogues, QSAR models can predict the potency of novel derivatives and guide the design of more effective molecules.

For instance, in studies of related 3-phenylpiperidine (B1330008) derivatives, QSAR analyses have been instrumental in understanding their interactions with biological targets like dopamine and sigma receptors. A notable finding in the study of 3-(3-hydroxyphenyl)piperidine derivatives was the parabolic relationship between lipophilicity and sigma-receptor affinity. nih.gov This suggests that there is an optimal lipophilicity for receptor binding, beyond which an increase in this property can be detrimental to activity. Such insights are crucial for the targeted modification of the 4-isopropoxyphenyl moiety in this compound, where modulating lipophilicity through changes to the alkoxy substituent could be a key strategy for optimizing affinity.

Cheminformatics tools, such as comparative molecular field analysis (CoMFA) and hologram QSAR (HQSAR), have been successfully employed for piperazine (B1678402) and piperidine analogues targeting dopamine receptors. nih.gov These 3D-QSAR methods provide a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable or unfavorable for binding. For this compound analogues, CoMFA could be used to generate a 3D map highlighting regions where bulky substituents would enhance or diminish activity, providing a visual guide for synthetic chemists. HQSAR, on the other hand, can be used to generate predictive models based on 2D fragments of the molecules, which can be useful for rapid screening of virtual libraries of analogues. nih.gov

The development of machine learning models, a key area of cheminformatics, is also becoming increasingly important in drug discovery. frontiersin.org For a series of this compound analogues, machine learning algorithms could be trained on a dataset of known compounds and their biological activities to predict the activity of new, untested structures. This can help prioritize which analogues to synthesize and test, saving time and resources.

Ligand Efficiency and Druglikeness Assessments in SAR Optimization

In the optimization of this compound analogues, ligand efficiency (LE) and druglikeness assessments are critical for ensuring that the developed compounds have a favorable profile for further development. Ligand efficiency is a metric that relates the potency of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms. researchgate.net It provides a way to assess how efficiently a molecule binds to its target, with higher LE values indicating a more optimal use of molecular size to achieve binding affinity. For example, in a series of benzophenone (B1666685) derivatives, smaller ligands were found to have higher ligand efficiency values. nih.gov This principle suggests that in the SAR of this compound, it is important to increase potency without excessively increasing the molecular weight.

Lipophilic ligand efficiency (LLE), another key metric, evaluates the relationship between potency and lipophilicity. core.ac.uk It is a valuable tool for avoiding the common pitfall of achieving high potency through excessive lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. For a promising drug candidate, a higher LLE is generally desirable. Studies on P-glycoprotein inhibitors have shown that while lipophilicity can be a dominant factor for potency, many potent compounds exhibit LLE values below the threshold for promising drug candidates. imc.ac.atnih.gov Therefore, for this compound analogues, a careful balance between increasing affinity and maintaining a favorable LLE would be crucial.

Druglikeness assessments, often guided by rules such as Lipinski's Rule of Five, help in evaluating the oral bioavailability of a compound. uniba.it These rules consider properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While these are guidelines rather than strict rules, they are valuable in the early stages of drug design to flag potential liabilities. For this compound analogues, cheminformatics tools can be used to calculate these properties for virtual compounds, allowing for an early assessment of their druglikeness.

The table below illustrates how these metrics could be applied to a hypothetical series of this compound analogues, where modifications are made to the piperidine ring and the isopropoxy group.

| Compound | Modification | pIC50 | Heavy Atom Count | Ligand Efficiency (LE) | cLogP | Lipophilic Ligand Efficiency (LLE) |

| 1 | None | 7.0 | 17 | 0.41 | 3.0 | 4.0 |

| 2 | N-methyl | 7.2 | 18 | 0.40 | 3.2 | 4.0 |

| 3 | 4-hydroxy | 7.5 | 18 | 0.42 | 2.5 | 5.0 |

| 4 | O-ethyl | 6.8 | 16 | 0.43 | 2.8 | 4.0 |

This data illustrates that the introduction of a hydroxyl group (Compound 3) not only increases potency (pIC50) but also improves the lipophilic ligand efficiency by lowering the cLogP. Such analyses are vital in guiding the SAR studies of this compound analogues towards candidates with a higher probability of success in later stages of drug development.

Molecular and Cellular Mechanisms of Action of 3 4 Isopropoxyphenyl Piperidine Analogues

Receptor Binding and Affinity Profiling

The interaction of 3-(4-isopropoxyphenyl)piperidine analogues with a variety of neurotransmitter receptors is a cornerstone of their pharmacological activity. The nature and affinity of these interactions are profoundly influenced by the specific structural features of each analogue, including substitutions on the piperidine (B6355638) ring and modifications of the isopropoxyphenyl moiety.

Interactions with Serotonin (B10506) Receptors (e.g., 5-HT1A)

Analogues of this compound have shown significant affinity for serotonin receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant medications. The 4-alkoxyphenylpiperidine structure is a well-established pharmacophore for 5-HT1A receptor ligands. Research has shown that the nature of the alkoxy group and substitutions on the piperidine nitrogen are critical for high affinity. For instance, arylpiperazine derivatives, which share structural similarities, have been extensively studied, revealing that a methoxy (B1213986) group on the phenyl ring is often favorable for 5-HT1A binding.

Structure-activity relationship (SAR) studies on related arylpiperazines have demonstrated that the introduction of a 4-alkyl-1-arylpiperazine scaffold can lead to high-affinity 5-HT1A receptor inhibitors. mdpi.com The affinity is sensitive to the substitution pattern on the aryl ring and the nature of the alkyl linker. mdpi.com While specific data for this compound is not extensively documented in isolation, the broader class of 4-alkoxyphenylpiperidines generally exhibits notable affinity for 5-HT1A receptors.

| Compound Class | Receptor | Affinity (Ki, nM) | Reference |

| 4-Alkyl-1-arylpiperazines | 5-HT1A | 1.2 - 21.3 | mdpi.com |

| 1-Arylpiperazines with heteroarylethyl moieties | 5-HT1A | Moderate to high | nih.gov |

Dopamine (B1211576) Receptor Affinities (e.g., D2)

The dopaminergic system, particularly the D2 receptor, is another important target for phenylpiperidine derivatives, with implications for the treatment of psychosis and other neurological disorders. Studies on 3-aryl piperidine analogues have revealed potent and efficacious agonism at the human dopamine D4 receptor, a related subtype. nih.gov The affinity for D2 receptors is often modulated by the substitution on the piperidine nitrogen and the nature of the aryl group.

For instance, in a series of 1,4-disubstituted aromatic piperazine (B1678402)/piperidine (1,4-DAP) compounds, specific amino acid residues within the D2 receptor were found to be crucial for ligand binding and selectivity against the D4 subtype. nih.gov The presence of an isopropoxy group on a pyridinyl ring attached to a piperidine derivative has been noted in ligands with improved affinity for mutant D2 receptors. nih.gov This suggests that the 4-isopropoxyphenyl group in the target compound could contribute significantly to D2 receptor affinity.

| Compound Class | Receptor | Affinity (Ki, nM) | Reference |

| 3-Aryl piperidine analogues | D4 | Potent agonists | nih.gov |

| 1,4-Disubstituted aromatic piperazines/piperidines | D2 | Varies with substitution | nih.gov |

Adrenergic Receptor Interactions (e.g., alpha1-adrenergic)

The interaction of piperidine and piperazine derivatives with adrenergic receptors, especially the alpha-1 subtype, has been a subject of considerable research, particularly in the context of cardiovascular and urological conditions. Arylpiperazines are a well-established class of ligands with high affinity for α1-adrenergic receptors. nih.gov The structural features necessary for this affinity have been extensively explored.

Research on 1,4-substituted piperazine derivatives has shown that compounds possessing an o-methoxyphenylpiperazine moiety exhibit high affinity for α1-adrenoceptors, with some analogues displaying Ki values in the low nanomolar range. nih.gov While these are piperazine rather than piperidine derivatives, the findings highlight the importance of the substituted aryl ring in driving affinity for α1-adrenergic receptors. The isopropoxy group in this compound analogues could similarly influence binding to these receptors.

| Compound Class | Receptor | Affinity (Ki, nM) | pA2 Value | Reference |

| 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazines | α1 | 2.1 - 13.1 | 7.868 - 8.807 | nih.gov |

Cannabinoid Receptor (e.g., CB2) Modulation

The endocannabinoid system, with its CB1 and CB2 receptors, presents another avenue for the pharmacological activity of piperidine-containing compounds. While CB1 receptors are primarily located in the central nervous system, CB2 receptors are more associated with the immune system, making them an attractive target for anti-inflammatory therapies without psychotropic side effects.

Arylpiperidine scaffolds have been explored for their activity at cannabinoid receptors. Studies on arylpiperidines have shown that they can act as cannabinoid receptor ligands. nih.gov The nature of the substitution on the piperidine ring and the aryl group plays a crucial role in determining the affinity and selectivity for CB1 versus CB2 receptors. For instance, some phytocannabinoids exhibit varying affinities for CB1 and CB2 receptors, with some showing higher affinity for CB2. mdpi.com This suggests that analogues of this compound could be designed to selectively target the CB2 receptor.

| Compound Class | Receptor | Activity | Reference |

| Arylpiperidines | CB1/CB2 | Ligands | nih.gov |

| Phytocannabinoids | CB1/CB2 | Varying affinities | mdpi.com |

Tachykinin NK1 Receptor Antagonism Studies

The tachykinin NK1 receptor, the receptor for Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. Piperidine derivatives have been a cornerstone in the development of potent and selective NK1 receptor antagonists. nih.govarizona.edugoogle.com

Structure-activity relationship studies have revealed that a piperidine core substituted with two aromatic rings in a specific orientation is a key pharmacophore for NK1 antagonism. While the specific this compound scaffold is not explicitly detailed in all studies, the general principles of NK1 antagonist design suggest that this structural motif could be incorporated into potent antagonists. For example, a novel and potent NK1 receptor antagonist isolated from Matricaria chamomilla L. features hydroxyphenyl groups, indicating that substituted phenyl rings are important for activity. nih.gov

| Compound | Receptor | Affinity (Ki, nM) | Reference |

| L-741,671 | human NK1 | 0.03 | nih.gov |

| L-743,310 | human NK1 | 0.06 | nih.gov |

| Tetracoumaroyl spermine (B22157) (1a) | human NK1 | 3.3 | nih.gov |

Enzyme Inhibition and Modulation Studies

Beyond receptor binding, analogues of this compound have been investigated for their ability to inhibit or modulate the activity of various enzymes, opening up additional therapeutic possibilities.

Piperidine derivatives have been identified as inhibitors of several key enzymes. For example, piperine (B192125), a natural product containing a piperidine ring, has been shown to be a potent inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin and dopamine. nih.gov The inhibitory activity is dependent on the structural features of the piperine molecule, with the piperidine ring playing a significant role. acs.org

Furthermore, piperidine derivatives have been explored as inhibitors of other enzymes such as acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease, and cholesterol 24-hydroxylase (CH24H), a potential target for neurodegenerative disorders. nih.govacs.org For instance, certain 3-piperidinyl pyridine (B92270) derivatives have demonstrated potent inhibition of CH24H with IC50 values in the nanomolar range. acs.org These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel enzyme inhibitors.

| Compound Class/Derivative | Enzyme | IC50 | Reference |

| Piperine | MAO-A / MAO-B | Active | nih.gov |

| 3-Piperidinyl pyridine derivatives | CH24H | 8.1 - 8.5 nM | acs.org |

| Indolylpiperidine analogue of Donepezil | AChE / BuChE | Inhibitor | nih.gov |

Phosphodiesterase (PDE4) Inhibition Mechanisms

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular signaling pathways, and its inhibition has been a target for the treatment of inflammatory diseases. While direct studies on this compound are lacking, related piperidine derivatives have been investigated as PDE4 inhibitors. The general mechanism involves the binding of the inhibitor to the active site of the PDE4 enzyme, preventing the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of cAMP within the cell, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in a dampened inflammatory response. The specific interactions and potency of inhibition are highly dependent on the nature of the substituents on the piperidine and any associated aromatic rings.

Sirtuin (SIRT) Modulating Activities

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging. nih.govnih.gov The modulation of sirtuin activity is a promising therapeutic strategy for a variety of diseases. mdpi.com Although no specific research has been published on the sirtuin-modulating activities of this compound, the broader class of piperidine-containing compounds has been explored in this context. mdpi.com Sirtuin modulators can either inhibit or activate these enzymes. Inhibitors often compete with the substrate or the NAD+ cofactor, while activators may bind to an allosteric site, inducing a conformational change that enhances catalytic activity. aging-us.com The development of isoform-specific sirtuin modulators is an active area of research. aging-us.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Investigations

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov Dysregulation of this pathway is a hallmark of many cancers, making it an important target for therapeutic intervention. nih.govnih.gov Piperidine derivatives have been shown to modulate the MAPK pathway, although specific investigations into this compound are not available. The mechanisms by which these analogues can affect the MAPK pathway may include the inhibition of key kinases within the cascade, such as ERK, JNK, or p38, or by modulating upstream signaling molecules. The outcome of this modulation can be either pro-apoptotic or anti-proliferative, depending on the specific cellular context and the nature of the compound.

In Vitro and In Vivo (Animal Model) Biological Activity Assessments

The therapeutic potential of novel compounds is often first explored through in vitro assays and subsequently validated in animal models of disease.

Antiparasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health challenge. The search for new, effective, and safe treatments is ongoing. nih.gov While there is no specific data on the activity of this compound or its direct analogues against T. cruzi, research into other classes of compounds, such as diterpenoids and licarin A analogues, has shown promise. nih.govnih.gov These studies highlight the importance of continued screening of diverse chemical scaffolds, including piperidine derivatives, for potential antiparasitic activity.

Antibacterial Properties

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. researchgate.net Piperidine derivatives have been a source of compounds with antimicrobial properties. biomedpharmajournal.orgbiointerfaceresearch.comnih.gov Studies on various substituted piperidines have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, but may involve the disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with DNA replication. The specific antibacterial spectrum and potency are highly influenced by the substituents on the piperidine ring. For instance, studies on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity. nih.gov

Below is a table summarizing the antimicrobial activity of some piperidine derivatives, noting that these are not direct analogues of this compound but represent the broader class.

| Compound Type | Test Organism(s) | Activity/MIC Values | Reference |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | MIC: 32-512 µg/mL | nih.gov |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacteria and fungi | Significant activity compared to ampicillin (B1664943) and terbinafine | biomedpharmajournal.org |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | X. axonopodis pv. vesicatoria, R. solanacearum, A. solani, F. solani | Significant antimicrobial activity for some derivatives | nih.gov |

Investigations into Anticancer Potential

The piperidine scaffold is present in numerous anticancer agents. ajchem-a.comnih.govnih.gov Research has shown that piperidine derivatives can exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines. For example, certain (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives have shown activity against human leukemia cells. researchgate.net The anticancer activity of these compounds is often linked to their ability to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and PI3K/Akt pathways. nih.govnih.gov While specific studies on the anticancer potential of this compound are not available, the existing body of research on related structures suggests that this is a promising area for future investigation. nih.gov

Neuroprotective Research

Research into the neuroprotective potential of this compound and its analogues is an emerging area of interest within the broader investigation of piperidine derivatives for neurological disorders. While direct studies on this specific compound are limited in publicly available literature, the structural motif of a substituted piperidine ring is a well-established pharmacophore in the design of neuroprotective agents. The neuroprotective strategies of analogous compounds often involve mechanisms aimed at mitigating the multifactorial pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govnih.gov

The neuroprotective effects of piperidine derivatives are being explored through several mechanisms of action. A primary focus has been on the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov A deficit in cholinergic neurotransmission is a key feature of Alzheimer's disease, and by inhibiting AChE, these compounds can increase acetylcholine levels, thereby improving cognitive function. nih.gov The piperidine moiety in these molecules often plays a crucial role in binding to the active site of the AChE enzyme. nih.gov

Another significant area of neuroprotective research for piperidine-containing compounds is the modulation of sigma receptors (σR). nih.govacs.org Sigma-1 receptors, in particular, are implicated in neuronal survival and plasticity. nih.gov Agonism at the sigma-1 receptor can trigger a cascade of cellular events that protect neurons from various insults, including oxidative stress and excitotoxicity. The piperidine scaffold is a common feature in many potent and selective sigma-1 receptor ligands. nih.govnih.gov

Furthermore, the antioxidant properties of some piperidine derivatives contribute to their neuroprotective profile. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov Certain piperidine analogues have been shown to reduce ROS levels and enhance the activity of endogenous antioxidant enzymes. mdpi.com

Research has also ventured into the development of multi-target-directed ligands, where a single piperidine-based molecule is designed to interact with multiple targets involved in the disease cascade. researchgate.net This approach is gaining traction as it may offer a more effective therapeutic strategy for complex neurodegenerative disorders. For instance, some derivatives have been designed to possess both cholinesterase inhibitory and antioxidant activities.

While the specific neuroprotective profile of this compound is yet to be extensively elucidated, the collective research on analogous structures provides a strong rationale for its investigation as a potential neuroprotective agent.

| Analogue Class | Proposed Neuroprotective Mechanism | Key Research Findings | References |

| Piperidine-based AChE Inhibitors | Inhibition of acetylcholine breakdown | Benzamide derivatives containing a piperidine core have shown potent in vitro AChE inhibitory activity. | nih.gov |

| Sigma-1 Receptor Agonists | Modulation of neuronal survival pathways | Piperidine/piperazine-based compounds have demonstrated high affinity and agonistic activity at the sigma-1 receptor. | nih.govrsc.org |

| Piperidine-based Antioxidants | Reduction of oxidative stress | Piperine, a natural product containing a piperidine nucleus, has been identified as a potent MAO inhibitor with antioxidant properties. | nih.gov |

| Multi-Target Piperidine Derivatives | Simultaneous modulation of multiple pathological pathways | Piperidine-linked piperazine hybrids have been developed as potential multi-target agents for Alzheimer's disease, inhibiting acetylcholinesterase. | researchgate.net |

Molecular Modeling and Docking Studies for Receptor Interaction Prediction

Molecular modeling and docking studies are indispensable tools in the rational design and development of novel piperidine-based therapeutic agents, including analogues of this compound. These computational techniques provide valuable insights into the putative binding modes and interactions of these ligands with their biological targets at a molecular level, guiding the optimization of their affinity and selectivity. nih.govdoaj.org

For piperidine derivatives targeting acetylcholinesterase (AChE), molecular docking studies have been instrumental in elucidating the key interactions within the enzyme's active site. nih.gov These studies often reveal that the protonated piperidine nitrogen forms a crucial hydrogen bond or ionic interaction with anionic residues, such as Asp72, in the catalytic anionic site (CAS) of AChE. The aromatic or substituted phenyl ring, analogous to the isopropoxyphenyl group in this compound, typically engages in π-π stacking interactions with aromatic residues like Trp84 and Phe330 in the peripheral anionic site (PAS) or the acyl-binding pocket of the enzyme. nih.gov These interactions are critical for anchoring the ligand and ensuring potent inhibition.

In the context of sigma receptors, molecular modeling has been employed to understand the structural determinants of ligand binding and selectivity. nih.govacs.org Docking studies of piperidine derivatives into homology models or crystal structures of the sigma-1 receptor have highlighted the importance of a hydrophobic pocket that accommodates the piperidine ring. The nitrogen atom of the piperidine is often predicted to form a salt bridge with a key acidic residue, such as Glu172. The substituents on the piperidine ring are crucial for establishing additional interactions, which can dictate the ligand's affinity and functional activity (agonist or antagonist). nih.govnih.gov

Pharmacophore modeling is another computational approach used to identify the essential chemical features required for biological activity. For a series of active piperidine analogues, a pharmacophore model can be generated that typically includes features such as a hydrophobic group, a hydrogen bond acceptor/donor, and a positive ionizable feature corresponding to the piperidine nitrogen. acs.org This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel analogues with improved properties.

| Target Receptor | Key Predicted Interactions for Piperidine Analogues | Computational Method | References |

| Acetylcholinesterase (AChE) | Hydrogen bonding of piperidine nitrogen with anionic site residues; π-π stacking of the phenyl group. | Molecular Docking | nih.govdoaj.org |

| Sigma-1 Receptor | Salt bridge formation between piperidine nitrogen and acidic residues; hydrophobic interactions of the piperidine ring. | Molecular Docking, Molecular Dynamics | nih.govnih.govrsc.org |

| Histamine H3 Receptor | Interaction of the piperidine moiety as a key structural element for dual H3/σ1 receptor activity. | Pharmacophore Modeling, Docking | acs.org |

| Monoamine Oxidase (MAO) | The piperidine moiety contributes to MAO-B specificity. | Structure-Activity Relationship (SAR) Analysis | nih.gov |

Potential Research Applications and Future Directions for 3 4 Isopropoxyphenyl Piperidine Research

Design and Synthesis of Novel Scaffolds Based on the 3-(4-Isopropoxyphenyl)piperidine Core

The core structure of this compound is ripe for synthetic exploration to generate novel chemical entities with potentially enhanced biological activities. Future research will likely focus on several synthetic strategies:

Derivatization of the Piperidine (B6355638) Nitrogen: The secondary amine in the piperidine ring is a prime site for modification. N-alkylation or N-acylation can introduce a wide variety of functional groups, influencing the compound's polarity, size, and ability to interact with biological targets. For instance, the synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent opioid receptor antagonists. nih.govnih.gov A similar strategy could be applied to the this compound core to explore new pharmacological space.

Modification of the Phenyl Ring: The isopropoxy group on the phenyl ring can be replaced with other substituents (e.g., halogens, nitro groups, or alkyl chains) to modulate electronic properties and steric bulk. Such modifications can fine-tune the binding affinity and selectivity for specific targets.

Introduction of Additional Functional Groups: Creating more complex scaffolds by adding functional groups to the piperidine ring itself is another promising avenue. Established synthetic methods like the Mannich reaction, which is used to synthesize 2,6-diaryl-3-methyl-4-piperidones, could be adapted for this purpose. biomedpharmajournal.org Furthermore, techniques such as intramolecular radical cyclization could be employed to create fused bicyclic systems, leading to conformationally restricted analogues with potentially unique bioactivity profiles. mdpi.comnih.gov

Stereoselective Synthesis: The development of methods to synthesize specific stereoisomers of this compound derivatives will be crucial. Catalytic hydrogenation of corresponding pyridine (B92270) precursors is a common method to form the piperidine core, and subsequent stereoisomers can sometimes be accessed through base-mediated epimerization. whiterose.ac.ukresearchgate.net Accessing all possible stereoisomers is vital, as chirality often has a profound impact on biological activity. unimi.itresearchgate.net

These synthetic explorations will likely draw from a wide range of modern organic chemistry techniques, including metal-catalyzed cross-coupling reactions and multicomponent reactions, to efficiently build libraries of diverse compounds for biological screening. mdpi.comrjpbr.com

Development of Advanced Analytical and Quantification Methods for Research Purposes

To support preclinical and clinical research, robust analytical methods for the detection and quantification of this compound and its metabolites in biological matrices are essential.

Future work in this area will likely involve:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) will be central to the separation and analysis of this compound and its derivatives.

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for achieving high sensitivity and selectivity in complex biological samples like blood, plasma, or urine. mdpi.com This method would allow for precise quantification, crucial for pharmacokinetic and metabolic studies. For example, a fully automated method involving solid-phase extraction (SPE) followed by LC-MS/MS has been successfully developed to quantify other new psychoactive substances (NPSs) with similar structural motifs. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will remain indispensable for the structural elucidation and conformational analysis of newly synthesized derivatives. ias.ac.in Advanced NMR techniques can provide detailed insights into the three-dimensional structure of these molecules in solution.

These analytical methods will be fundamental for establishing structure-activity relationships (SAR) and understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds based on the this compound scaffold.

Integration with High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. rsc.org The this compound core and its derivatives are well-suited for integration into HTS campaigns.

Key aspects of this integration include:

Library Synthesis: The generation of a diverse library of analogues based on the this compound scaffold is the first step. This can be achieved using combinatorial chemistry approaches to efficiently create a large number of distinct molecules. rjpbr.com

Assay Development: For HTS, sensitive and robust assays are required. These could include cell-based assays measuring a physiological response or biochemical assays measuring the inhibition of a specific enzyme or receptor binding. researchgate.net For instance, Homogeneous Time-Resolved Fluorescence (HTRF) has been used to screen for inhibitors of protein-protein interactions. nih.gov

Hit Identification and Validation: HTS can identify initial "hits"—compounds that show activity in a primary screen. These hits would then undergo secondary screening and validation to confirm their activity and eliminate false positives. Techniques like NMR spectroscopy and microscale thermophoresis (MST) can be used to validate direct binding to a target protein. rsc.orgresearchgate.net

The synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which were identified through an HTS of the MLPCN library, serve as a successful example of this approach for a related piperidine-containing scaffold. nih.govnih.gov

Exploration of Additional Biological Targets and Pathways

While the initial therapeutic focus for a new compound might be narrow, its structural motifs may allow it to interact with a range of biological targets. The piperidine scaffold is present in drugs targeting a wide array of conditions. mdpi.com

Future research should explore the activity of this compound and its derivatives against various targets, including:

Central Nervous System (CNS) Receptors: Piperidine derivatives are well-known to interact with CNS targets. The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, for example, are pure opioid receptor antagonists. nih.govwustl.edu The potential for this compound derivatives to modulate neurotransmitter systems should be investigated.

Enzyme Inhibition: Many drugs function by inhibiting enzymes. Piperidine-containing compounds have been investigated as inhibitors of various enzymes, including farnesyltransferase and glycosidases. nih.govnih.gov Screening against panels of relevant enzymes could uncover novel activities.

Ion Transporters: The presynaptic choline (B1196258) transporter (CHT) is a target for 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.govnih.gov Similarly, GABA uptake transporters are targets for other piperidine derivatives. nih.gov The potential for this compound analogues to modulate ion transport should be explored.

Antimicrobial and Antiparasitic Activity: Some piperidine-based compounds have shown promise as antimicrobial or antiparasitic agents. biomedpharmajournal.orgnih.gov Screening against a panel of pathogenic bacteria, fungi, and parasites could reveal new therapeutic applications.

Computational and In Silico Approaches for Compound Optimization and Prediction

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery by predicting the properties of molecules before they are synthesized.

For this compound, these approaches can be used to:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the physicochemical properties and structural features that are most important for a compound's biological activity. For other piperidine derivatives, QSAR analyses have shown that features like van der Waals surface area, partial charge, and hydrophobicity are critical for activity. nih.gov

Pharmacophore Modeling: This technique identifies the three-dimensional arrangement of functional groups necessary for binding to a specific target. A pharmacophore model can then be used to search virtual libraries for other compounds that fit the model or to guide the design of new, more potent derivatives. nih.gov

Molecular Docking and Dynamics: If the three-dimensional structure of a biological target is known, molecular docking can predict how a ligand will bind to it. This can provide insights into the specific interactions that stabilize the ligand-target complex. Molecular dynamics simulations can then be used to study the stability of this complex over time. nih.gov These methods have been used to optimize inhibitors for various targets. nih.gov

These in silico methods can help prioritize which derivatives of this compound to synthesize, saving time and resources.

Addressing Unexplored Stereochemical and Conformational Aspects in Bioactivity

The three-dimensional shape of a molecule is critical for its biological activity. For piperidine-containing compounds, both stereochemistry and conformational flexibility play a key role.

Future research should focus on:

Stereoisomer Synthesis and Testing: As many bioactive molecules are chiral, it is essential to synthesize and test individual enantiomers and diastereomers of this compound derivatives. Often, one stereoisomer is significantly more active than the others, or they may even have different biological effects. nih.govunimi.it

Conformational Analysis: The piperidine ring typically adopts a chair conformation, but boat conformations are also possible. ias.ac.in The orientation of substituents (axial versus equatorial) can have a profound effect on how the molecule interacts with its target. nih.govd-nb.info For example, X-ray crystallography has shown that the active conformation of some piperidine-based opioid antagonists features an equatorial orientation of the phenyl ring. nih.gov

Conformationally Restricted Analogues: To probe the bioactive conformation, researchers can design and synthesize rigid analogues where the rotational freedom of certain bonds is limited. This can be achieved by introducing additional rings or bulky groups. Comparing the activity of these rigid analogues to the flexible parent compound can provide valuable information about the required shape for bioactivity. nih.gov

A thorough understanding of these stereochemical and conformational factors is essential for the rational design of potent and selective drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Isopropoxyphenyl)piperidine, and how can reaction conditions be optimized?